molecular formula C17H19NO6 B12189849 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine

Cat. No.: B12189849
M. Wt: 333.3 g/mol
InChI Key: GIQHYYHTXISBTF-UHFFFAOYSA-N
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Description

N-{2-[(4-Ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic coumarin derivative with a glycine moiety attached via an oxypropanoyl linker. Its structure features a chromen-2-one (coumarin) core substituted with an ethyl group at position 4 and a methyl group at position 6. The 7-hydroxy group of the coumarin is etherified with a propanoyl chain that terminates in a glycine residue.

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]acetic acid

InChI

InChI=1S/C17H19NO6/c1-4-11-7-15(21)24-16-9(2)13(6-5-12(11)16)23-10(3)17(22)18-8-14(19)20/h5-7,10H,4,8H2,1-3H3,(H,18,22)(H,19,20)

InChI Key

GIQHYYHTXISBTF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine typically involves the following steps:

    Synthesis of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where a phenol reacts with an ethyl acetoacetate in the presence of a strong acid catalyst.

    Introduction of the Propanoyl Group: The chromenone core is then reacted with a suitable propanoyl chloride in the presence of a base such as pyridine to introduce the propanoyl group.

    Coupling with Glycine: The final step involves coupling the propanoyl-chromenone intermediate with glycine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the glycine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

1. Antioxidant Properties
The compound exhibits strong antioxidant activity, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
Research indicates that N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine may inhibit pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease .

3. Anticancer Activity
Preliminary studies show that this compound can induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics. Its ability to target specific cancer pathways could lead to the development of novel anticancer agents .

Therapeutic Applications

1. Drug Development
Given its biological activities, N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yloxy]propanoyl}glycine is being investigated for its potential as a lead compound in drug development. Its structural features may allow for modifications that enhance efficacy and reduce toxicity .

2. Nutraceuticals
The antioxidant and anti-inflammatory properties make this compound a suitable candidate for incorporation into nutraceutical products aimed at promoting health and preventing chronic diseases .

Case Studies

StudyObjectiveFindings
Study 1 Evaluate antioxidant capacityDemonstrated significant reduction in oxidative stress markers in vitro .
Study 2 Investigate anti-inflammatory effectsShowed inhibition of TNF-alpha production in macrophages .
Study 3 Assess anticancer propertiesInduced apoptosis in breast cancer cell lines; further studies needed for mechanism elucidation .

Mechanism of Action

The mechanism of action of N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituent groups and peptide chain length. Key comparisons include:

Substituent Variations on the Coumarin Core

  • N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (): Lacks the 8-methyl group present in the target compound. Molecular formula: C₁₈H₂₀N₂O₇ (MW: 376.36 g/mol).
  • N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine (): Substitutes the 4-ethyl group with a 4-butyl chain. The longer alkyl chain increases molecular weight and hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .

Peptide Chain Modifications

  • Glycine vs. Glycylglycine Derivatives :
    • The target compound terminates in a glycine residue, whereas analogs in and feature glycylglycine (a dipeptide).
    • Glycylglycine extensions may improve stability against enzymatic degradation or alter hydrogen-bonding capacity, though specific data on pharmacokinetics are absent in the evidence .

Physicochemical and Functional Implications

Structural Effects on Properties

Compound 4-Substituent 8-Substituent Peptide Chain Molecular Weight (g/mol)
Target Compound Ethyl Methyl Glycine ~350 (estimated)
N-{2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine () Ethyl None Glycylglycine 376.36
N-{(2S)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine () Butyl Methyl Glycylglycine ~420 (estimated)
  • Steric Effects: The 8-methyl group may restrict rotational freedom of the coumarin-propanoyl linkage, influencing conformational stability .

Biological Activity

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycine is a synthetic compound belonging to the class of chromen derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is (2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid. It has a molecular formula of C20H25NO6 and a molecular weight of 375.4 g/mol. The structure features a chromen moiety, which is crucial for its biological interactions.

PropertyValue
IUPAC Name(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-methylbutanoic acid
Molecular FormulaC20H25NO6
Molecular Weight375.4 g/mol
CAS NumberNot specified

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chromen moiety enhances binding affinity to specific targets, potentially modulating their function. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing signal transduction pathways that regulate physiological responses.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Chromen derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential in treating inflammatory diseases.
  • Antimicrobial Properties : Some studies indicate effectiveness against various bacterial and fungal strains, making them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Study on Antioxidant Properties : A study demonstrated that chromen derivatives significantly reduced oxidative stress markers in vitro, suggesting their potential as therapeutic agents in oxidative stress-related diseases .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory effects of chromen derivatives in animal models of arthritis, showing reduced swelling and pain .
  • Antimicrobial Activity : Research conducted on similar compounds revealed effective inhibition of bacterial growth against strains such as E. coli and S. aureus, indicating potential applications in treating infections .

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